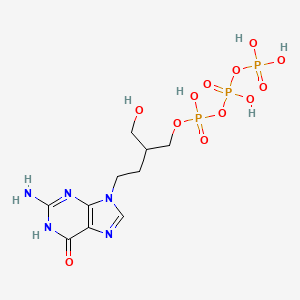

Penciclovir triphosphate

Description

Context within Antiviral Nucleoside Analogs

Penciclovir (B1679225) triphosphate belongs to a class of antiviral drugs known as nucleoside analogs. wikipedia.orgdrugbank.comgoodrx.com These are synthetic compounds that mimic the structure of natural nucleosides, the building blocks of DNA and RNA. patsnap.com Specifically, penciclovir is an acyclic guanine (B1146940) nucleoside analog, meaning it resembles the natural nucleoside guanosine (B1672433) but has a modified, open-chain sugar component. patsnap.comnih.govnih.gov This structural similarity allows it to interfere with viral replication. patsnap.com Other prominent members of this class include acyclovir (B1169), ganciclovir (B1264), and famciclovir (B1672041). lecturio.commsdvetmanual.com The primary therapeutic targets for these analogs are herpesviruses, including Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2), and Varicella-Zoster Virus (VZV). patsnap.comnih.gov

The effectiveness of nucleoside analogs like penciclovir hinges on their selective activation within virus-infected cells. nih.govpatsnap.com This selectivity is a cornerstone of their favorable safety profile, as they have minimal impact on uninfected host cells. wikipedia.orgnih.gov

Role as the Active Metabolite of Penciclovir

Penciclovir itself is an inactive prodrug. wikipedia.org To exert its antiviral effect, it must be converted into its active triphosphate form within a virus-infected cell. wikipedia.orgpatsnap.com This conversion is a multi-step process initiated by a viral enzyme.

The activation pathway is as follows:

Initial Phosphorylation: In a cell infected with a herpesvirus, a viral enzyme called thymidine (B127349) kinase (TK) recognizes penciclovir and adds a phosphate (B84403) group, converting it to penciclovir monophosphate. wikipedia.orgdrugbank.comdrugbank.com This is the rate-limiting step and is highly specific to infected cells, as cellular thymidine kinases phosphorylate penciclovir much less efficiently. wikipedia.orgnv.gov

Subsequent Phosphorylations: Cellular kinases then add two more phosphate groups, ultimately forming the active penciclovir triphosphate. wikipedia.orgdrugbank.comtargetmol.com

Once formed, this compound acts as a competitive inhibitor of viral DNA polymerase. drugbank.compatsnap.comtargetmol.com It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. drugbank.comnih.gov While it can be incorporated, its structure prevents the further extension of the DNA chain, effectively halting viral replication. patsnap.com

A key feature of this compound is its prolonged intracellular half-life compared to the triphosphate form of acyclovir. wikipedia.orgdrugbank.com In cultured cells infected with HSV-1 and HSV-2, the intracellular half-life of this compound is approximately 10 and 20 hours, respectively, whereas for acyclovir triphosphate, it is only about 0.7 to 1 hour. drugbank.come-lactancia.orgnih.gov This stability leads to higher and more sustained intracellular concentrations, which may contribute to its prolonged antiviral activity. wikipedia.orgresearchgate.netsemanticscholar.org

Famciclovir is another related antiviral drug, which is a prodrug of penciclovir. wikipedia.orgdrugbank.com After oral administration, famciclovir is rapidly absorbed and converted to penciclovir, which then undergoes the same intracellular phosphorylation process to become the active this compound. patsnap.comdrugbank.comnih.gov

Interactive Data Table: Comparison of Intracellular Half-life

| Virus | This compound Half-life (hours) | Acyclovir Triphosphate Half-life (hours) |

|---|---|---|

| HSV-1 | 10 e-lactancia.orgnih.gov | 0.7 drugbank.comnih.gov |

| HSV-2 | 20 e-lactancia.orgnih.gov | 1 drugbank.comnih.gov |

| VZV | 7-14 nih.govfda.gov | 0.8 nih.gov |

Historical Development and Significance in Herpesvirus Antiviral Paradigms

The development of nucleoside analogs marked a significant turning point in antiviral chemotherapy. Before the discovery of acyclovir in 1974, research into antiviral treatments was in its early stages. nih.gov The introduction of acyclovir in 1978 established a new paradigm for treating herpesvirus infections with highly selective and potent drugs. nih.govnih.gov

Penciclovir was identified in the 1980s as another potent and selective inhibitor of many human herpesviruses. nih.gov Its development, along with its oral prodrug famciclovir, expanded the therapeutic options for managing herpesvirus infections. nih.govnih.gov Penciclovir was approved for medical use in 1996. wikipedia.org

The significance of penciclovir and its triphosphate form lies in the subtle but important differences in its mechanism compared to acyclovir. While both are guanosine analogs that target viral DNA polymerase, penciclovir is phosphorylated more efficiently by viral thymidine kinase, leading to higher intracellular concentrations of its active triphosphate form. nih.govresearchgate.net Although acyclovir triphosphate has a higher affinity for the viral DNA polymerase, the greater stability and higher concentration of this compound within the infected cell are thought to contribute to its prolonged antiviral effect. researchgate.netdrugs.comnih.gov

These differences have been a subject of extensive research, providing valuable insights into the structure-activity relationships of nucleoside analogs and informing the development of new antiviral agents. nih.govbenthamscience.com The success of penciclovir and other nucleoside analogs has solidified the strategy of targeting viral enzymes, like thymidine kinase and DNA polymerase, as a highly effective approach in antiviral drug development. nih.govresearchgate.net

Interactive Data Table: Key Properties of Penciclovir and Acyclovir

| Property | Penciclovir/Penciclovir Triphosphate | Acyclovir/Acyclovir Triphosphate |

|---|---|---|

| Drug Class | Nucleoside Analog wikipedia.orgdrugbank.com | Nucleoside Analog nih.gov |

| Activation | Requires phosphorylation by viral and cellular kinases wikipedia.orgnih.gov | Requires phosphorylation by viral and cellular kinases nih.gov |

| Active Form | This compound wikipedia.orgpatsnap.com | Acyclovir Triphosphate nih.gov |

| Mechanism of Action | Competitive inhibitor of viral DNA polymerase drugbank.compatsnap.com | Competitive inhibitor of viral DNA polymerase nih.gov |

| Intracellular Half-life (HSV-1) | ~10 hours e-lactancia.orgnih.gov | ~0.7 hours drugbank.comnih.gov |

| Prodrug | Famciclovir wikipedia.orgdrugbank.com | Valacyclovir nih.gov |

Properties

Molecular Formula |

C10H18N5O12P3 |

|---|---|

Molecular Weight |

493.20 g/mol |

IUPAC Name |

[[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H18N5O12P3/c11-10-13-8-7(9(17)14-10)12-5-15(8)2-1-6(3-16)4-25-29(21,22)27-30(23,24)26-28(18,19)20/h5-6,16H,1-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17) |

InChI Key |

KGSIOVLUJYQLKR-UHFFFAOYSA-N |

SMILES |

C1=NC2=C(N1CCC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1CCC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N |

Synonyms |

penciclovir triphosphate |

Origin of Product |

United States |

Intracellular Metabolism and Activation Pathways of Penciclovir Triphosphate

Cellular Uptake Mechanisms in Infected and Uninfected Cells

The selectivity of penciclovir (B1679225) is not primarily due to a differential uptake mechanism but rather to its subsequent metabolic trapping within infected cells. asm.org While penciclovir enters both infected and uninfected cells, its activation and retention are vastly different between the two. asm.orgnih.gov

In uninfected cells, penciclovir undergoes negligible phosphorylation by host cell kinases. asm.orgnih.gov Consequently, the drug does not accumulate to significant levels and is readily cleared from the cell.

Conversely, in cells infected with herpes simplex virus (HSV) or varicella-zoster virus (VZV), the presence of a virus-encoded enzyme initiates a rapid and efficient phosphorylation cascade. texas.govnih.gov This initial step effectively traps the drug inside the infected cell, leading to the high intracellular concentrations of its phosphorylated derivatives necessary for its antiviral effect. nih.gov The concentration of the active penciclovir triphosphate can be 40 to 100 times higher in HSV-infected cells than in uninfected cells. nih.gov

Sequential Phosphorylation by Viral and Host Cell Kinases

The conversion of penciclovir to its active triphosphate form is a multi-step process involving both viral and host cell enzymes. nih.govdroracle.ai

Viral Thymidine (B127349) Kinase-Mediated Monophosphorylation of Penciclovir

The initial and rate-limiting step in the activation of penciclovir is its conversion to penciclovir monophosphate. This reaction is catalyzed with high efficiency by viral thymidine kinase (TK), an enzyme produced by herpesviruses like HSV and VZV. nih.govdroracle.ai Host cell thymidine kinase is significantly less capable of phosphorylating penciclovir, which is a key reason for the drug's low toxicity in uninfected cells. texas.govnih.gov This preferential phosphorylation by the viral enzyme ensures that the activation cascade is largely restricted to infected cells. nih.gov

Host Cell Kinase-Mediated Diphosphorylation

Following its conversion to penciclovir monophosphate by the viral kinase, the subsequent phosphorylation step is carried out by host cell enzymes. nih.govresearchgate.net Cellular kinases recognize the monophosphate form and catalyze its conversion to penciclovir diphosphate (B83284). While the specific host kinases, such as guanylate kinase, have been implicated in the phosphorylation of similar nucleoside analogs, the precise enzymes responsible for this step in penciclovir's activation pathway are generally referred to as cellular kinases. researchgate.netnih.gov

Host Cell Kinase-Mediated Triphosphorylation to this compound

The final activation step, the conversion of penciclovir diphosphate to the pharmacologically active this compound, is also mediated by a variety of host cell kinases. nih.govresearchgate.net Enzymes such as nucleoside diphosphate kinase, phosphoglycerate kinase, and pyruvate (B1213749) kinase are known to catalyze the formation of nucleoside triphosphates from their diphosphate precursors and are understood to be involved in this final conversion. nih.gov This step completes the activation pathway, yielding the potent inhibitor of viral DNA polymerase. nih.gov

Intracellular Accumulation and Retention Dynamics of this compound

A defining characteristic of penciclovir's pharmacological profile is the remarkable stability and prolonged intracellular presence of its active triphosphate form. nih.gov Once formed, this compound is cleared very slowly from infected cells, a feature that distinguishes it from other antiviral agents like acyclovir (B1169). asm.orgnih.gov This extended retention ensures sustained inhibition of viral DNA polymerase long after the extracellular drug has been removed. nih.gov

Quantification of Intracellular this compound Half-Life

The intracellular half-life of this compound has been quantified in various virus-infected cell lines, demonstrating its significant stability. Research findings consistently show a much longer half-life compared to that of acyclovir triphosphate, which contributes to penciclovir's potent antiviral activity. nih.gov

The prolonged intracellular presence of this compound allows for persistent inhibition of viral DNA synthesis, which is a key factor in its clinical efficacy. nih.gov

Interactive Data Table: Intracellular Half-Life of this compound

| Virus | Infected Cell Line | Intracellular Half-Life (Hours) |

|---|---|---|

| Herpes Simplex Virus-1 (HSV-1) | MRC-5 | 10 |

| Herpes Simplex Virus-2 (HSV-2) | MRC-5 | 20 |

| Varicella-Zoster Virus (VZV) | MRC-5 | 7 - 14 |

Data derived from studies in MRC-5 cells. nih.gov

Factors Influencing Intracellular this compound Levels and Stability

The therapeutic effectiveness of penciclovir is significantly influenced by the concentration and persistence of its active triphosphate form within infected cells. Two primary factors govern these parameters: the efficiency of its formation and its remarkable intracellular stability.

The concentration of this compound that accumulates in a cell is directly linked to the presence of viral thymidine kinase. asm.org In virus-infected cells, this enzyme efficiently phosphorylates penciclovir, initiating the activation cascade and leading to high intracellular concentrations of this compound. nih.govresearchgate.net In contrast, uninfected cells, which lack the viral enzyme, phosphorylate penciclovir to a much lesser extent. researchgate.net

A defining characteristic of this compound is its exceptional stability and prolonged persistence within infected cells. semanticscholar.org Once formed, it is effectively trapped inside the cell, where it remains for an extended period even after the extracellular concentration of the parent drug has diminished. nih.gov This leads to a long intracellular half-life, which is significantly greater than that of the comparable antiviral agent, acyclovir triphosphate. wikipedia.orgdrugbank.com This sustained presence ensures prolonged inhibition of the viral replication machinery. nih.gov

The intracellular half-life of this compound varies depending on the specific infecting virus.

Table 1: Intracellular Half-life of this compound in Virus-Infected Cells

| Virus | Intracellular Half-life of this compound | Intracellular Half-life of Acyclovir Triphosphate |

|---|---|---|

| Herpes Simplex Virus Type 1 (HSV-1) | 10 hours nih.gov | 0.7 - 1 hour drugbank.comnih.gov |

| Herpes Simplex Virus Type 2 (HSV-2) | 20 hours nih.govnih.govnih.gov | 1 hour nih.govnih.gov |

| Varicella-Zoster Virus (VZV) | 7 - 14 hours nih.govnih.gov | 0.8 hours nih.gov |

Selectivity of Phosphorylation in Virus-Infected Cells

The targeted action and favorable safety profile of penciclovir are attributable to the high degree of selectivity in its phosphorylation, a process that occurs preferentially in virus-infected cells over uninfected host cells. researchgate.netsemanticscholar.org This selectivity is achieved through a two-tiered mechanism involving preferential activation and specific enzyme targeting.

The primary basis for this selectivity lies in the initial phosphorylation step. wikipedia.org Viral thymidine kinase, produced by herpesviruses, phosphorylates penciclovir with high efficiency. newdrugapprovals.orgiipseries.org In stark contrast, the host cell's own thymidine kinases recognize and phosphorylate penciclovir far less rapidly and efficiently. wikipedia.orgnewdrugapprovals.org Consequently, the active this compound accumulates to high and therapeutically effective concentrations almost exclusively in cells that have been infected by the virus. newdrugapprovals.org In uninfected cells, the levels of this compound are often barely detectable. nih.gov

A second layer of selectivity is conferred by the interaction of the active drug with its ultimate target. This compound shows a much higher affinity for viral DNA polymerase than for the corresponding human (cellular) DNA polymerases. wikipedia.orgnewdrugapprovals.org This means that even if trace amounts of the active compound were to be formed in uninfected cells, it would have a negligible effect on the host cell's own DNA replication. drugbank.com This dual-level selectivity ensures that the antiviral action is precisely targeted to infected cells, minimizing impact on healthy cells. wikipedia.orgnewdrugapprovals.org

Table 2: Comparison of Penciclovir Phosphorylation

| Cell Type | Primary Kinase for Initial Phosphorylation | Rate of Phosphorylation | Resulting Intracellular this compound Concentration |

|---|---|---|---|

| Virus-Infected Cell | Viral Thymidine Kinase wikipedia.orgnewdrugapprovals.org | High / Efficient researchgate.netdntb.gov.ua | High newdrugapprovals.orgnih.gov |

| Uninfected Cell | Cellular Thymidine Kinase wikipedia.orgnewdrugapprovals.org | Very Low / Inefficient wikipedia.orgresearchgate.net | Low to Undetectable nih.gov |

Molecular Mechanisms of Action of Penciclovir Triphosphate

Competitive Inhibition of Viral DNA Polymerases

The core of penciclovir (B1679225) triphosphate's antiviral activity is its function as a competitive inhibitor of viral DNA polymerases. dntb.gov.uahowmed.net This inhibition directly impairs the virus's capacity to replicate its DNA, thereby halting the spread of the infection. newdrugapprovals.orgdrugbank.com

Penciclovir triphosphate's structure mimics that of the natural nucleotide deoxyguanosine triphosphate (dGTP). This structural similarity allows it to act as a competitive inhibitor, binding to the active site of the viral DNA polymerase in place of dGTP. drugbank.compediatriconcall.comyoutube.com Studies have shown that (S)-penciclovir-triphosphate, the major active enantiomer, competitively inhibits both HSV-1 and HSV-2 DNA polymerases with respect to dGTP. dntb.gov.uanih.govasm.org The inhibition constants (Ki) quantify this competitive action, demonstrating a strong interaction with the viral enzymes. nih.govasm.org

Table 1: Inhibition Constants (Ki) of (S)-Penciclovir-Triphosphate for Viral DNA Polymerases

| Virus Type | Ki Value (µM) |

|---|---|

| Herpes Simplex Virus Type 1 (HSV-1) | 8.5 |

| Herpes Simplex Virus Type 2 (HSV-2) | 5.8 |

Data sourced from studies on the competitive inhibition of viral DNA polymerase by (S)-Penciclovir-Triphosphate. nih.govasm.org

During the process of viral DNA replication, this compound is recognized by the viral DNA polymerase as a substrate and is incorporated into the growing DNA chain. nih.gov This incorporation is a critical step in its mechanism of action. However, unlike some other nucleoside analogs, it is not classified as an obligate chain terminator. nih.govasm.org This means that while its incorporation disrupts the normal process of DNA elongation, it may not immediately and completely halt the extension of the DNA strand in every instance. nih.govasm.orgnih.gov

By competitively inhibiting the viral DNA polymerase and getting incorporated into the viral DNA, this compound effectively halts viral DNA synthesis. drugbank.compediatriconcall.com This disruption of the replication process is highly selective for virus-infected cells. drugbank.comyoutube.com In cells that are not infected with the virus, normal cellular DNA synthesis remains unaltered, highlighting the targeted nature of the compound's action. drugbank.comyoutube.com The potent inhibitory effect on viral DNA synthesis is demonstrated by its low IC50 value of 0.16µM for HSV-1, achieved without affecting the host cell's DNA production. apexbt.comglpbio.com The ultimate result of this inhibition is the suppression of viral replication. drugbank.comresearchgate.net

While this compound functions to stop the elongation of the viral DNA chain, it is distinguished from "obligate chain terminators" like acyclovir-triphosphate. nih.govasm.org An obligate chain terminator completely lacks the 3'-hydroxyl group necessary for forming the phosphodiester bond to attach the next nucleotide, thus causing immediate and irreversible termination. nih.gov this compound's structure allows for its incorporation, but its presence in the DNA strand hinders the efficient addition of subsequent nucleotides, effectively acting as a terminator of short DNA chains. nih.govasm.org This inhibition of further chain elongation is a key element in its disruption of viral replication.

Specificity and Selectivity Towards Viral Enzymes over Host Cellular Enzymes

A defining characteristic of this compound is its high degree of specificity and selectivity for viral enzymes over their host cell counterparts. newdrugapprovals.orgwikipedia.org This selectivity is the foundation of its favorable therapeutic profile, minimizing effects on uninfected host cells. newdrugapprovals.orgwikipedia.org The mechanism of this selectivity is twofold: the preferential activation of the drug in infected cells and the differential affinity of the active triphosphate form for viral versus cellular DNA polymerases. newdrugapprovals.orgwikipedia.org The initial phosphorylation step is catalyzed efficiently by viral thymidine (B127349) kinase but occurs much less rapidly via cellular kinases, leading to significantly higher concentrations of the active triphosphate form in infected cells. newdrugapprovals.orgwikipedia.org

Once formed, this compound shows a markedly higher affinity for viral DNA polymerase compared to host cellular DNA polymerases. newdrugapprovals.orgwikipedia.org This differential affinity is a crucial factor in its selective antiviral activity. dntb.gov.ua Research has quantified this difference, showing that the inhibition constant (Ki) for cellular DNA polymerase alpha is substantially higher than for viral polymerases. nih.gov This indicates a much weaker interaction with the host enzyme, meaning significantly higher concentrations of the drug would be needed to inhibit the host's DNA replication machinery. nih.govasm.org

Table 2: Comparative Inhibition Constants (Ki) of (S)-Penciclovir-Triphosphate

| Enzyme | Ki Value (µM) |

|---|---|

| HSV-1 DNA Polymerase | 8.5 |

| HSV-2 DNA Polymerase | 5.8 |

| Cellular DNA Polymerase Alpha | 175 |

This table illustrates the significantly lower affinity of (S)-Penciclovir-Triphosphate for the host's cellular DNA polymerase compared to viral polymerases. nih.govasm.org

Contribution of Viral Kinases to Selective Antiviral Activity

The selective antiviral activity of penciclovir is fundamentally dependent on its differential metabolism in virus-infected versus uninfected host cells. drugcentral.org This selectivity is primarily initiated by a virus-encoded enzyme, thymidine kinase (TK). drugcentral.orgdrugbank.com

In cells infected with a herpesvirus, the viral thymidine kinase efficiently phosphorylates penciclovir to penciclovir monophosphate. drugcentral.orgdrugbank.com This initial phosphorylation is the rate-limiting step and a critical point of selectivity, as cellular thymidine kinases phosphorylate the parent compound to a significantly lesser extent. drugbank.com Subsequently, cellular kinases further convert the monophosphate form to the active this compound. drugcentral.orgdrugbank.com This highly preferential metabolism in virus-infected cells leads to a substantial accumulation of this compound within these cells, while concentrations in uninfected cells remain negligible. drugcentral.orgnih.gov

A key factor contributing to the potent antiviral effect of penciclovir is the remarkable stability and long intracellular half-life of its triphosphate form. nih.gov In HSV-2-infected cells, this compound has a half-life of approximately 20 hours, and in VZV-infected cells, it is around 7 hours. nih.gov This is in stark contrast to the triphosphate form of acyclovir (B1169), another antiviral agent, which has a much shorter intracellular half-life of about 1 hour in HSV-2 infected cells. nih.gov This prolonged presence of high concentrations of the active metabolite ensures a sustained inhibition of viral replication. nih.gov

| Virus | This compound Half-life (hours) | Acyclovir Triphosphate Half-life (hours) |

|---|---|---|

| Herpes Simplex Virus Type 2 (HSV-2) | 20 | 1 |

| Varicella-Zoster Virus (VZV) | 7 | Not Detected |

Biochemical studies have demonstrated that this compound acts as a competitive inhibitor of viral DNA polymerase, specifically competing with the natural substrate, deoxyguanosine triphosphate (dGTP). drugcentral.orgdrugbank.com The affinity of this compound for viral DNA polymerase is significantly higher than for host cell DNA polymerases, further contributing to its selective action. nih.gov

Research has quantified the inhibitory constants (Ki) of this compound for different DNA polymerases. For HSV-1 and HSV-2 DNA polymerases, the Ki values are 8.5 µM and 5.8 µM, respectively. nih.gov In contrast, the Ki for the cellular DNA polymerase alpha is much higher at 175 µM, indicating a significantly lower inhibitory effect on the host cell's DNA synthesis machinery. nih.gov

| Enzyme | Ki Value (µM) |

|---|---|

| HSV-1 DNA Polymerase | 8.5 |

| HSV-2 DNA Polymerase | 5.8 |

| Cellular DNA Polymerase Alpha | 175 |

Once incorporated into the growing viral DNA chain, this compound functions to inhibit further elongation. However, it is not an obligate chain terminator. nih.gov This means that unlike some other nucleoside analogues, the presence of a hydroxyl group on its acyclic side chain allows for the potential, albeit limited, addition of further nucleotides. Despite this, the incorporation effectively disrupts the normal process of viral DNA replication, leading to a potent antiviral effect. nih.gov

Molecular Impacts on Viral Replication Cycles Beyond DNA Synthesis

The primary and well-documented mechanism of action of this compound is the direct inhibition of viral DNA synthesis. drugcentral.orgdrugbank.comresearchgate.net The available scientific literature overwhelmingly points to this as the key target that prevents viral replication.

While there is no evidence to suggest that this compound directly interferes with other stages of the viral replication cycle, such as viral gene transcription or protein synthesis, its profound effect on DNA replication has indirect consequences. The expression of late-stage viral genes, which typically code for structural proteins required for the assembly of new virions, is dependent on the prior replication of the viral genome. By effectively halting viral DNA synthesis, this compound consequently prevents the transcription of these late genes and the synthesis of the proteins they encode. This downstream effect ensures that even if the virus has entered the cell and initiated the early stages of replication, it is unable to produce the necessary components to assemble and release new infectious particles.

Viral Resistance Mechanisms to Penciclovir Triphosphate

Mutations in Viral Thymidine (B127349) Kinase (TK)

The initial and rate-limiting step in the activation of penciclovir (B1679225) is its phosphorylation by the virus-encoded thymidine kinase (TK). nih.govmdpi.com Consequently, the majority of resistance cases, approximately 95%, are attributed to mutations within the viral TK gene. nih.govresearchgate.net These mutations can lead to a complete loss of enzyme activity, reduced enzyme production, or altered substrate specificity. nih.gov

Mutations in the viral TK gene give rise to three main resistant phenotypes:

TK-Negative (TKN): These mutants exhibit a complete or near-complete deficiency in TK activity. nih.govnih.gov This is often caused by frameshift mutations or the insertion of stop codons that result in a truncated, non-functional protein. nih.govnih.gov As a result, penciclovir cannot be phosphorylated to its monophosphate form, the first step required for its antiviral activity. drugbank.com

TK-Partial (TKP): This phenotype is characterized by the production of significantly reduced levels of functional TK. nih.govnih.gov While some phosphorylation of penciclovir can occur, the amount is insufficient to produce enough penciclovir triphosphate to effectively inhibit viral replication.

TK-Altered (TKA): In this case, the mutants produce a TK enzyme with altered substrate specificity. nih.govnih.gov These enzymes can still phosphorylate the natural substrate, thymidine, but have a greatly reduced affinity for nucleoside analogs like penciclovir and acyclovir (B1169). nih.gov This prevents the drug from being activated.

The table below summarizes the characteristics of these TK mutant classes.

| Mutant Type | Thymidine Phosphorylation (% of wild-type) | Description |

| TK-Negative (TKN) | <1% | Lacks TK activity, preventing the initial phosphorylation of penciclovir. nih.gov |

| TK-Partial (TKP) | 1-15% | Expresses significantly reduced levels of TK activity. nih.gov |

| TK-Altered (TKA) | Variable | Expresses TK that can phosphorylate thymidine but not penciclovir or acyclovir due to altered substrate specificity. nih.gov |

The antiviral efficacy of penciclovir is dependent on its conversion to this compound and the subsequent accumulation of this active form within the infected cell. drugbank.comnih.gov Mutations in the viral TK directly disrupt this process.

In cells infected with wild-type HSV, penciclovir is efficiently phosphorylated by the viral TK, leading to high intracellular concentrations of this compound. nih.gov This active metabolite is notably stable, with a long intracellular half-life (7 to 20 hours), which contributes to its potent antiviral effect. nih.govnih.gov

However, in viruses with TKN or TKP mutations, the initial phosphorylation step is either absent or severely diminished. nih.gov This failure to activate penciclovir means that significant intracellular levels of this compound are never achieved, rendering the drug ineffective. mdpi.com Similarly, TKA mutants fail to recognize penciclovir as a substrate, preventing its phosphorylation and activation. nih.gov

Cross-Resistance Patterns with Other Nucleoside Analogs (e.g., Acyclovir)

Due to their similar mechanisms of activation and action, there is a high degree of cross-resistance between penciclovir and acyclovir. nih.govnih.gov Both drugs are guanosine (B1672433) analogs that require initial phosphorylation by the viral TK for their antiviral activity. nih.govmdpi.com

The most common resistance mechanism, a deficiency in viral TK (TKN and TKP mutants), invariably results in cross-resistance to both penciclovir and acyclovir. nih.govnih.govasm.org Since these viruses lack the ability to perform the first phosphorylation step, neither drug can be activated. drugbank.com

While most acyclovir-resistant HSV isolates are cross-resistant to penciclovir, some rare exceptions exist. nih.govnih.gov Certain TKA mutants or specific DNA polymerase mutants that are resistant to acyclovir may retain some susceptibility to penciclovir. nih.gov This suggests subtle differences in how the altered enzymes recognize or interact with the two antiviral agents. asm.org However, for the vast majority of clinical isolates, particularly those deficient in TK, resistance to acyclovir predicts resistance to penciclovir. nih.govnih.gov

The following table details the cross-resistance profiles for different mutant types.

| Mutant Class | Resistance to Acyclovir | Resistance to Penciclovir | Resistance to Foscarnet |

| TK-Negative (TKN) | Yes | Yes | No |

| TK-Partial (TKP) | Yes | Yes | No |

| TK-Altered (TKA) | Variable | Variable | No |

| DNA Polymerase | Variable | Variable | Variable |

In Vitro Generation and Molecular Characterization of Resistant Viral Strains

The development of resistance to antiviral agents is a significant concern in the management of viral infections. The in vitro generation of resistant viral strains provides a crucial model for understanding the molecular mechanisms that underlie this resistance. For herpes simplex virus (HSV) and varicella-zoster virus (VZV), resistance to penciclovir, and its active form this compound, is primarily associated with mutations in the viral thymidine kinase (TK) and DNA polymerase (Pol) genes. asm.orgasm.orgsigmaaldrich.com

Resistant viral strains are typically generated in the laboratory by serially passaging the virus in cell culture in the presence of gradually increasing concentrations of the antiviral drug. microbiologyresearch.orgnih.govnih.govnih.gov This selective pressure favors the growth and enrichment of viral mutants that can replicate despite the presence of the drug. nih.gov Once a resistant population is selected, individual viral isolates are purified and characterized both phenotypically and genotypically.

Phenotypic characterization involves determining the 50% inhibitory concentration (IC50) of the drug for the mutant strain compared to the wild-type virus, often using a plaque reduction assay. asm.orgsigmaaldrich.comnih.gov A significant increase in the IC50 value indicates resistance. nih.gov

Molecular characterization focuses on identifying the specific genetic changes responsible for the resistant phenotype. This is achieved by sequencing the TK and DNA polymerase genes of the resistant isolates. oup.comnih.gov Studies have revealed several classes of resistance mutations:

Thymidine Kinase (TK) Mutations : These are the most common cause of resistance, accounting for about 95% of acyclovir-resistant isolates, a principle that extends to penciclovir due to their similar mechanism of activation. nih.govmicropathology.com

TK-Negative (TKN) or TK-Deficient Mutants : These mutants have mutations, such as frameshifts (insertions or deletions of nucleotides in homopolymer runs of Gs or Cs) or nonsense mutations (introducing a premature stop codon), that lead to the production of a truncated, nonfunctional TK enzyme. nih.govnih.govoup.comnih.gov As the viral TK is necessary for the initial phosphorylation of penciclovir, its absence prevents the formation of the active triphosphate form. asm.orgsigmaaldrich.comnih.gov

TK-Partial (TKP) Mutants : These strains express reduced levels of TK activity, leading to lower intracellular concentrations of this compound. nih.gov

TK-Altered (TKA) Mutants : These mutants possess missense mutations (single nucleotide substitutions) that change an amino acid in the TK enzyme. nih.gov This alteration changes the substrate specificity of the enzyme, such that it can still phosphorylate thymidine but no longer recognizes penciclovir or acyclovir as a substrate. nih.gov

DNA Polymerase (Pol) Mutations : Less frequently, resistance arises from mutations in the gene encoding the viral DNA polymerase. nih.govnih.gov These are typically missense mutations that alter the enzyme's structure. nih.govnih.gov Such mutations can prevent this compound from binding to the polymerase or being incorporated into the growing viral DNA chain, without necessarily affecting the polymerase's ability to incorporate natural deoxynucleotides. whiterose.ac.uk DNA polymerase mutants are often cross-resistant to other antiviral agents that target the same enzyme, such as foscarnet. asm.orgnih.gov

In vitro studies comparing penciclovir and acyclovir have shown that both drugs primarily select for TK-deficient mutants. nih.gov However, some research suggests that the specific mutation patterns may differ; for instance, acyclovir-selected HSV-1 mutants commonly feature frameshift mutations, while penciclovir-selected mutants more often contain nonconservative amino acid changes. nih.gov

| Gene | Type of Mutation | Resulting Phenotype | Mechanism of Resistance |

|---|---|---|---|

| Thymidine Kinase (TK) | Frameshift (insertions/deletions), Nonsense (premature stop codon) | TK-Negative (TKN) | Prevents initial phosphorylation of penciclovir, blocking its activation. nih.govnih.govoup.com |

| Thymidine Kinase (TK) | Missense (amino acid substitution) | TK-Altered (TKA) | Alters substrate specificity; enzyme no longer recognizes penciclovir. nih.gov |

| Thymidine Kinase (TK) | Various | TK-Partial (TKP) | Reduces levels of TK activity, leading to less activated drug. nih.gov |

| DNA Polymerase (Pol) | Missense (amino acid substitution) | Altered DNA Polymerase | Reduces binding/incorporation of this compound at the viral DNA replication site. nih.govnih.govwhiterose.ac.uk |

Molecular Diagnostics for Detecting this compound Resistance Mutations

The detection of viral resistance to this compound is critical for guiding therapeutic decisions, especially in immunocompromised patients where resistance is more common. asm.orgsigmaaldrich.comnih.gov Diagnostic methods can be broadly categorized into phenotypic and genotypic assays.

Phenotypic Assays are considered the gold standard for confirming antiviral resistance. asm.orgsigmaaldrich.com The most common method is the plaque reduction assay. asm.org This technique involves cultivating the virus in the presence of various concentrations of an antiviral drug to determine the IC50. While reliable for confirming resistance, these cell culture-based methods are time-consuming, labor-intensive, and can be particularly difficult for slow-growing viruses like VZV. nih.govspringernature.com

Genotypic Assays offer a more rapid alternative by directly identifying resistance-conferring mutations in the viral genome. nih.govspringernature.com These molecular techniques are increasingly becoming the method of choice for resistance determination. nih.gov

Polymerase Chain Reaction (PCR) and DNA Sequencing : This is the most widely used genotypic approach. The process involves amplifying the entire thymidine kinase (TK) and relevant regions of the DNA polymerase (Pol) genes from a clinical sample using PCR. nih.govnih.govspringernature.com The amplified DNA is then sequenced, and the resulting nucleotide sequence is compared to that of a known wild-type or reference strain. oup.com The identification of a mutation previously associated with resistance (e.g., a frameshift in the TK gene or a specific amino acid substitution in the DNA polymerase) provides strong evidence of genotypic resistance. oup.comnih.gov

Sanger Sequencing : The traditional method for sequencing, reliable for identifying dominant viral populations. asm.org

Next-Generation Sequencing (NGS) : A more advanced technique that allows for ultra-deep sequencing. micropathology.com NGS is highly sensitive and can detect low-level resistant mutations, identifying minority viral variants within a patient's viral population that may not be detectable by Sanger sequencing. micropathology.com

Rapid Functional Assays : To bridge the gap between slower phenotypic tests and the sometimes ambiguous interpretation of genotypic results (e.g., a novel missense mutation), rapid functional assays have been developed. One such method for VZV involves PCR amplifying the complete viral TK gene from a clinical sample and cloning it into a bacterial expression vector. nih.gov This vector is then used to transform TK-deficient bacteria. If the viral TK is functional, it restores sensitivity to a nucleoside analog, resulting in reduced bacterial colony growth. A nonfunctional (i.e., resistant) TK will not restore sensitivity, allowing the bacteria to grow. nih.gov This provides a functional assessment of the TK gene's activity within a few days. nih.gov

The interpretation of genotypic results requires a comprehensive understanding of mutations. While frameshift mutations and premature stop codons in the TK gene are clearly linked to resistance, the significance of novel missense mutations can be unclear without phenotypic or functional correlation. nih.govnih.gov Therefore, databases of known resistance-associated mutations and natural polymorphisms are essential tools for accurately interpreting sequencing data. oup.com

| Diagnostic Method | Principle | Primary Use |

|---|---|---|

| Plaque Reduction Assay | Phenotypic: Measures the concentration of a drug required to inhibit viral replication in cell culture. | Gold standard for confirming resistance by determining the IC50 value. asm.orgsigmaaldrich.com |

| PCR and Sanger Sequencing | Genotypic: Amplifies and sequences the TK and DNA Pol genes to identify mutations. | Rapid detection of known resistance-associated mutations in the dominant viral population. nih.govasm.org |

| Next-Generation Sequencing (NGS) | Genotypic: Deep sequencing of target genes to identify mutations with high sensitivity. | Detecting low-frequency (minority) resistant variants within a mixed viral population. micropathology.com |

| Rapid Functional TK Assay | Functional: Expresses the viral TK gene in bacteria to assess its ability to phosphorylate a nucleoside analog. | Quickly determines if a TK gene from a clinical isolate is functional, indicating susceptibility or resistance. nih.gov |

Comparative Biochemical and Enzymological Studies Involving Penciclovir Triphosphate

Comparison with Acyclovir (B1169) Triphosphate

Penciclovir (B1679225) and acyclovir are both acyclic guanosine (B1672433) analogs that require intracellular phosphorylation to their triphosphate forms to inhibit herpesvirus replication. virology-online.com While they share a similar overarching mechanism of action, significant quantitative differences in their biochemical and enzymological profiles account for their distinct antiviral characteristics. researchgate.net

The initial and rate-limiting step in the activation of both penciclovir and acyclovir is the monophosphorylation by a virus-encoded thymidine (B127349) kinase (TK). newdrugapprovals.org Subsequent phosphorylation to the diphosphate (B83284) and then the active triphosphate form is carried out by cellular kinases. newdrugapprovals.orgdrugbank.com

Crucially, penciclovir is a much more efficient substrate for viral TK compared to acyclovir. researchgate.netdntb.gov.ua In cells infected with herpes simplex virus (HSV) or varicella-zoster virus (VZV), penciclovir is phosphorylated more rapidly and to a much greater extent than acyclovir. nih.govasm.org This leads to significantly higher intracellular concentrations of penciclovir triphosphate compared to acyclovir triphosphate in infected cells. asm.orgnih.gov In contrast, both compounds are poor substrates for host cell kinases, which contributes to their selective antiviral activity. researchgate.netdntb.gov.ua This preferential phosphorylation in virus-infected cells is a key factor in the potent and selective antiviral action of penciclovir. researchgate.netdntb.gov.ua

This compound acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). drugbank.comnih.gov However, when comparing the inhibition constants (Ki values), acyclovir triphosphate demonstrates a higher affinity for certain viral DNA polymerases.

For instance, studies have shown that acyclovir triphosphate is a more potent inhibitor of HSV-1 and HSV-2 DNA polymerases, with Ki values significantly lower than those of this compound. nih.govasm.org Similarly, for VZV DNA polymerase, acyclovir triphosphate exhibits a much higher affinity. researchgate.net This suggests that on a molecule-to-molecule basis, acyclovir triphosphate is a more potent inhibitor of the viral enzyme. However, the substantially higher intracellular concentrations of this compound compensate for its lower affinity for the polymerase. researchgate.net

| Compound | Viral DNA Polymerase | Ki Value (µM) | Reference |

|---|---|---|---|

| This compound | HSV-1 | 8.5 | nih.gov |

| Acyclovir Triphosphate | HSV-1 | 0.07 | nih.gov |

| This compound | HSV-2 | 5.8 | nih.gov |

| Acyclovir Triphosphate | HSV-2 | 0.07 | nih.gov |

| This compound | VZV | 7.5 | researchgate.net |

| Acyclovir Triphosphate | VZV | 0.2 | researchgate.net |

A defining characteristic that distinguishes this compound from acyclovir triphosphate is its remarkable intracellular stability. researchgate.netnih.gov Once formed within infected cells, this compound has a much longer intracellular half-life compared to acyclovir triphosphate. dntb.gov.uanih.gov

In HSV-2-infected cells, the half-life of this compound has been measured to be approximately 20 hours, whereas the half-life of acyclovir triphosphate is only about 1 hour. nih.govasm.org In VZV-infected cells, the half-life of this compound is around 7 to 9.1 hours. researchgate.netnih.gov This prolonged intracellular presence of the active metabolite means that even after the parent drug is removed from the extracellular environment, therapeutically effective concentrations of this compound are retained within the infected cell, leading to a sustained inhibition of viral replication. researchgate.netnih.gov This "trapping" of the active compound is a significant contributor to the clinical efficacy of penciclovir's oral prodrug, famciclovir (B1672041). researchgate.net

| Compound | Infected Cell Type | Intracellular Half-Life (hours) | Reference |

|---|---|---|---|

| This compound | HSV-1 | 10-20 | drugbank.com |

| Acyclovir Triphosphate | HSV-1 | 0.7-1 | drugbank.com |

| This compound | HSV-2 | 20 | nih.gov |

| Acyclovir Triphosphate | HSV-2 | 1 | nih.gov |

| This compound | VZV | 7-9.1 | researchgate.netnih.gov |

| Acyclovir Triphosphate | VZV | 0.8 | researchgate.net |

A fundamental difference in the mechanism of action between this compound and acyclovir triphosphate lies in their effect on the elongating viral DNA chain. Acyclovir triphosphate acts as an obligate chain terminator. nih.gov Upon incorporation into the viral DNA, it prevents the addition of further nucleotides due to the absence of a 3'-hydroxyl group, thus halting DNA synthesis.

In contrast, this compound is not an obligate chain terminator. nih.gov While it is incorporated into the viral DNA and inhibits the DNA polymerase, its structure allows for the potential of limited further chain elongation. patsnap.com This distinction suggests that the primary mechanism of this compound is the potent inhibition of the viral DNA polymerase rather than immediate chain termination. nih.gov

Evaluation against Other Antiviral Nucleoside Analogs (e.g., Ganciclovir)

Penciclovir shares structural similarities with ganciclovir (B1264), another guanosine analog. nih.gov Ganciclovir is also phosphorylated to its active triphosphate form, which then competitively inhibits viral DNA polymerase. slideshare.netnih.gov However, a key difference lies in their primary viral targets. While penciclovir is highly active against HSV and VZV, ganciclovir is a first-line treatment for cytomegalovirus (CMV) infections. nih.govpatsnap.com

The activation of ganciclovir in CMV-infected cells is initiated by a viral phosphotransferase encoded by the UL97 gene, which is distinct from the thymidine kinase of HSV and VZV. patsnap.com Ganciclovir triphosphate has a long intracellular half-life, similar to this compound, which contributes to its efficacy. nih.gov Like acyclovir, ganciclovir triphosphate can act as a chain terminator upon incorporation into the viral DNA. nih.govpatsnap.com The superior activity of ganciclovir against CMV is attributed to its efficient phosphorylation by the UL97 phosphotransferase and the prolonged intracellular retention of its active triphosphate form. nih.gov

Interactions with Other Antiviral Compounds at the Molecular Level

Studies have explored the potential for synergistic or antagonistic interactions between penciclovir and other antiviral agents at the molecular level. Research has indicated marked synergy between penciclovir and human interferons (HuIFN-α and HuIFN-β) against both HSV-1 and HSV-2. researchgate.net This suggests a potential for combination therapies that could enhance antiviral efficacy.

The most commonly encountered acyclovir-resistant strains of HSV are deficient in viral thymidine kinase. These mutants are also resistant to penciclovir, as both drugs require this enzyme for their initial activation. drugbank.com

Methodologies for Studying Penciclovir Triphosphate at the Cellular and Molecular Level

In Vitro Enzymatic Assays for Kinase and Polymerase Activity

In vitro enzymatic assays are fundamental in characterizing the molecular interactions of penciclovir (B1679225) triphosphate with key enzymes involved in viral replication. These assays allow for a detailed examination of the compound's effects on kinase and polymerase activities, providing insights into its mechanism of action.

Radiometric assays are a highly sensitive method for studying enzyme activity. In the context of penciclovir triphosphate, these assays can be employed to measure the activity of kinases that phosphorylate penciclovir and the viral DNA polymerase that is inhibited by its triphosphate form. A common approach involves the use of radiolabeled nucleotides, such as [γ-³²P]ATP, in kinase assays to monitor the transfer of the radioactive phosphate (B84403) group to the substrate. For DNA polymerase assays, a radiolabeled deoxynucleoside triphosphate can be used to quantify the synthesis of DNA in the presence and absence of the inhibitor. The amount of radioactivity incorporated into the product is then measured, providing a direct assessment of enzyme activity. nih.gov

Spectrophotometric assays offer a non-radioactive alternative for measuring enzyme activity. These assays are based on the change in absorbance of a substrate or product during an enzymatic reaction. For instance, the activity of DNA polymerase can be monitored by measuring the increase in absorbance at a specific wavelength as the DNA is synthesized. While generally less sensitive than radiometric assays, spectrophotometric methods are often simpler and safer to perform. Spectrofluorimetric methods, which measure changes in fluorescence, have also been developed for the determination of penciclovir. researchgate.net

A critical aspect of studying this compound is the characterization of its enzyme kinetics, which provides quantitative measures of its interaction with target enzymes. The Michaelis-Menten constant (Km) represents the substrate concentration at which the enzyme operates at half of its maximum velocity, and it is an indicator of the affinity between the enzyme and its substrate. The inhibition constant (Ki) quantifies the potency of an inhibitor.

Studies have shown that (S)-penciclovir triphosphate competitively inhibits herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) DNA polymerase with respect to dGTP. The Ki values for this compound against HSV-1 and HSV-2 DNA polymerase have been determined to be 8.5 µM and 5.8 µM, respectively. nih.gov In contrast, the compound shows significantly lower activity against cellular DNA polymerase α, with a Ki value of 175 µM, highlighting its selectivity for the viral enzyme. nih.gov

| Enzyme | Virus | Ki (µM) | Km (µM) |

| DNA Polymerase | HSV-1 | 8.5 | - |

| DNA Polymerase | HSV-2 | 5.8 | - |

| DNA Polymerase α | Cellular | 175 | - |

Data sourced from multiple studies investigating the enzyme kinetics of this compound. nih.gov

Cell Culture Models for Investigating Intracellular Metabolism and Antiviral Activity

Cell culture models are indispensable for studying the intracellular behavior of this compound, from its formation and metabolism to its ultimate antiviral effect. These models allow researchers to investigate the compound in a biologically relevant environment.

To understand the intracellular persistence and concentration of this compound, accurate quantification methods are essential. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. In this method, cell extracts are prepared, and the components are separated on an HPLC column. The triphosphate and other metabolites can then be detected and quantified. One study detailed a method where MRC-5 cells infected with HSV-2 were treated with radiolabeled penciclovir, and the intracellular phosphates were extracted and analyzed by HPLC. asm.org This allowed for the determination of the intracellular concentrations of this compound over time. asm.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers even greater sensitivity and specificity for the quantification of intracellular metabolites. This technique couples the separation power of liquid chromatography with the precise mass analysis of mass spectrometry. LC-MS/MS methods have been developed for the determination of penciclovir in human plasma and can be adapted for the analysis of intracellular triphosphate levels. nih.govresearchgate.net These methods are crucial for understanding the relationship between intracellular drug concentration and antiviral activity.

Plaque reduction assays are a standard method for evaluating the antiviral activity of a compound. In this assay, a monolayer of host cells is infected with a virus, which leads to the formation of localized areas of cell death or "plaques." The addition of an antiviral agent, such as penciclovir, inhibits viral replication and reduces the number and size of these plaques. The concentration of the drug that reduces the number of plaques by 50% (EC₅₀) is a measure of its antiviral potency. For penciclovir, the EC₅₀ in a plaque reduction assay against HSV has been reported to be around 0.8 mg/L. oup.comnih.gov

Viral yield reduction assays provide a more stringent measure of antiviral activity by quantifying the amount of infectious virus produced in the presence of a drug. In this assay, infected cell cultures are treated with the antiviral compound for a set period, after which the amount of newly produced virus is titrated. nih.govumich.edu Penciclovir has been shown to be more active than acyclovir (B1169) in 24-hour viral yield reduction assays, with a 99% effective concentration (EC₉₉) of 0.6 mg/L compared to 1.1 mg/L for acyclovir. oup.comnih.gov

A key feature of penciclovir is the long intracellular half-life of its triphosphate form, which contributes to its prolonged antiviral activity. Studies investigating this persistence are crucial for understanding its clinical efficacy. By treating virus-infected cells with penciclovir for a period and then removing the drug, the rate of decline of intracellular this compound can be measured over time using methods like HPLC. asm.org

The intracellular half-life of this compound has been shown to be significantly longer than that of acyclovir triphosphate. In HSV-2-infected MRC-5 cells, the half-life of this compound is approximately 20 hours, compared to just 1 hour for acyclovir triphosphate. nih.gov In varicella-zoster virus (VZV)-infected cells, the half-life of this compound is around 7 hours. nih.gov This prolonged intracellular presence allows for sustained inhibition of viral DNA synthesis even after the extracellular drug has been cleared. researchgate.net

| Virus | Cell Line | Intracellular Half-life of this compound (hours) |

| HSV-1 | - | 10 |

| HSV-2 | MRC-5 | 20 |

| VZV | MRC-5 | 7 |

Data compiled from studies on the intracellular stability of this compound. nih.gov

Structural Biology Techniques for Enzyme-Penciclovir Triphosphate Complexes

The three-dimensional atomic arrangement of this compound when bound to its target viral enzymes, such as DNA polymerase, is crucial for understanding its mechanism of inhibition. High-resolution structural biology techniques are indispensable for visualizing these molecular interactions.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. For decades, it has been a primary method for determining the structures of viruses and their components at near-atomic resolution. nih.govnih.govresearchgate.net

To study the enzyme-penciclovir triphosphate complex, the viral enzyme (e.g., herpes simplex virus DNA polymerase) would first need to be expressed, purified, and then co-crystallized with this compound. These crystals are then exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded and analyzed to build a three-dimensional model of the electron density, from which the atomic coordinates of the protein and the bound inhibitor can be determined. nih.gov

This approach would reveal the precise binding mode of this compound within the enzyme's active site. Key details that can be elucidated include:

The specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the inhibitor.

The conformation adopted by this compound when it is bound to the enzyme.

Any conformational changes in the enzyme that occur upon inhibitor binding.

The structural basis for the compound's selectivity for viral enzymes over host cellular polymerases.

This structural information is invaluable for structure-based drug design, guiding the chemical modification of the inhibitor to improve its potency and selectivity. nih.gov

Cryo-Electron Microscopy

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large and complex macromolecules or assemblies that are difficult to crystallize. mdpi.com The technique involves flash-freezing purified samples of the enzyme-inhibitor complex in a thin layer of vitreous (non-crystalline) ice. A transmission electron microscope then images thousands of these frozen particles from different angles. Computational software is used to combine these two-dimensional images into a high-resolution three-dimensional reconstruction of the complex. thermofisher.com

Cryo-EM is especially well-suited for studying large viral enzymes like DNA polymerase in complex with this compound. Its advantages include the ability to analyze samples in a near-native state without the need for crystallization and the capacity to capture different conformational states of the complex that may exist in solution. mdpi.comthermofisher.com For instance, cryo-EM could be used to visualize the DNA polymerase holoenzyme, a multi-protein complex, as it interacts with the DNA template-primer and this compound, providing insights into the mechanism of chain termination.

Molecular Modeling and Computational Chemistry Approaches

Computational methods are essential for complementing experimental data and providing dynamic insights into the interaction between this compound and its target enzymes. These approaches can predict and analyze molecular interactions at an atomic level. mdpi.comfrontiersin.org

Molecular dynamics (MD) simulations, for example, use classical mechanics to simulate the physical movements of atoms and molecules over time. frontiersin.orgmdpi.com An MD simulation of the enzyme-penciclovir triphosphate complex, based on a crystal or cryo-EM structure, can reveal:

The stability of the inhibitor within the binding pocket.

The flexibility of different regions of the enzyme and how this is affected by inhibitor binding.

The role of water molecules in mediating interactions between the protein and the ligand.

The free energy of binding, which provides a theoretical estimate of the inhibitor's affinity for the enzyme. nih.gov

Another common technique is molecular docking, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dthujs.vn Docking can be used to screen virtual libraries of compounds against the enzyme's active site or to predict how modifications to penciclovir might affect its binding affinity. For instance, docking simulations of penciclovir with the 3CL protease of SARS-CoV-2 have been used to estimate its binding energy and investigate potential interactions. dthujs.vn These computational studies provide a powerful framework for understanding the structural dynamics of viral enzymes and can guide the development of new antiviral agents. frontiersin.orgresearchgate.net

Genetic Engineering Techniques for Studying Resistance and Enzyme Mutants

The emergence of drug resistance is a significant challenge in antiviral therapy. Resistance to penciclovir in herpesviruses typically arises from mutations in two key viral genes: thymidine (B127349) kinase (TK) and DNA polymerase (Pol). wikipedia.orgnih.gov Genetic engineering techniques are fundamental to identifying these mutations and understanding their functional consequences. nih.gov

The primary methods include:

Gene Sequencing: The TK and DNA polymerase genes from drug-resistant viral isolates are sequenced to identify mutations not present in sensitive, wild-type strains. This is the most common approach for pinpointing potential resistance-conferring changes. drugbank.com

Site-Directed Mutagenesis: This technique is used to introduce specific, pre-determined mutations into the TK or DNA polymerase gene. nih.govnih.gov The mutated gene can then be expressed in a recombinant system (e.g., in bacteria or via reticulocyte lysates) to produce the altered enzyme. nih.gov By comparing the enzymatic activity of the mutant protein to the wild-type protein, researchers can definitively confirm whether a specific mutation is responsible for resistance. For example, site-directed mutagenesis has been used to confirm that specific mutations in the HSV-1 TK gene at codons 51, 83, and 175 lead to a loss of enzyme activity and are thus directly involved in acyclovir resistance. nih.gov

Recombinant Viruses: To study the effect of a mutation in the context of a viral infection, a specific mutation can be engineered into the genome of an infectious virus clone. The resulting recombinant virus can then be tested in cell culture to assess its susceptibility to penciclovir, providing a direct link between the genotype (the mutation) and the phenotype (drug resistance). nih.gov

Random Mutagenesis: This approach involves introducing random mutations into a target gene, such as viral TK. This can be used to generate libraries of mutant enzymes, which can then be screened for altered properties, such as improved phosphorylation of specific prodrugs or, conversely, resistance. washington.edunih.gov

These genetic techniques have been crucial in building a comprehensive map of mutations associated with resistance and in understanding the molecular basis of enzyme function.

| Gene | Virus | Observed Mutation Type | Consequence | Reference |

| Thymidine Kinase (TK) | HSV-1 | Single nucleotide substitutions, frameshifts | Loss of TK activity, inability to phosphorylate penciclovir | nih.govdrugbank.com |

| DNA Polymerase (Pol) | HSV-1 | Single nucleotide substitutions | Altered binding of this compound, reduced inhibition | drugbank.com |

| Thymidine Kinase (TK) | VZV | Not specified | TK-deficient phenotype | wikipedia.org |

Future Directions in Penciclovir Triphosphate Research

Elucidation of Broader Antiviral Spectrum and Novel Viral Targets

The established antiviral spectrum of penciclovir (B1679225) includes herpes simplex virus types 1 and 2 (HSV-1, HSV-2), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV). researchgate.netdrugs.comnih.gov Its activity against cytomegalovirus (CMV) is considered limited. researchgate.netdrugs.com Research is actively exploring the potential of penciclovir triphosphate against other viruses and identifying new viral protein targets.

Initial studies have shown that penciclovir inhibits the productive replication cycle of EBV, with 50% effective concentrations for inhibiting EBV DNA synthesis being comparable to acyclovir (B1169). nih.gov Further research aims to delineate the precise mechanism of action against a wider range of herpesviruses and potentially other viral families. For instance, some research suggests that penciclovir may bind to the RNA-dependent-RNA polymerase (RdRp) of SARS-CoV-2, indicating a potential, novel therapeutic target outside of the Herpesviridae family. The exploration of novel viral targets extends to other viral enzymes essential for replication, such as helicase-primase and viral terminase, which could be susceptible to inhibition by nucleoside analogs like this compound. nih.gov

Table 1: Established and Investigational Antiviral Spectrum of Penciclovir

| Virus Family | Virus | Activity Level | Primary Target |

|---|---|---|---|

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | High | DNA Polymerase |

| Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | High | DNA Polymerase |

| Herpesviridae | Varicella-Zoster Virus (VZV) | High | DNA Polymerase |

| Herpesviridae | Epstein-Barr Virus (EBV) | Moderate | DNA Polymerase |

| Herpesviridae | Cytomegalovirus (CMV) | Low | DNA Polymerase |

| Coronaviridae | SARS-CoV-2 | Investigational | RNA-dependent-RNA polymerase (RdRp) |

Advanced Analytical Techniques for Intracellular Profiling of this compound

Understanding the intracellular pharmacokinetics of this compound is crucial for optimizing antiviral therapy. The concentration and persistence of the active triphosphate form within infected cells directly correlate with its efficacy. researchgate.netnih.govresearchgate.net Advanced analytical techniques are essential for the precise quantification of intracellular nucleoside triphosphates.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose. researchgate.netuw.edunih.govnih.gov These methods offer high sensitivity and specificity, allowing for the direct quantification of intracellular nucleoside triphosphates from tissue and cell cultures. uw.edu Methodologies have been developed to simultaneously measure pools of both nucleoside triphosphates (NTPs) and deoxynucleoside triphosphates (dNTPs), providing a comprehensive profile of the cellular environment in which this compound competes with the natural substrate, deoxyguanosine triphosphate (dGTP). drugcentral.orgresearchgate.netnih.govnih.gov These techniques involve sophisticated sample preparation, including nucleotide extraction and separation using methods like porous graphitic carbon chromatography or hydrophilic interaction liquid chromatography (HILIC). uw.edufrontiersin.org The development of fluoroprobes represents another innovative approach for the quantification of nucleoside analogs like penciclovir in biological samples. nih.govresearchgate.net

Table 2: Comparison of Analytical Techniques for Intracellular Nucleotide Analysis

| Technique | Principle | Advantages | Challenges |

|---|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass-based detection and quantification. | High sensitivity, high specificity, ability to quantify multiple analytes simultaneously. | Complex sample preparation, potential for matrix effects, co-elution issues (e.g., ATP and dGTP). nih.gov |

| HPLC-UV | Chromatographic separation followed by ultraviolet absorbance detection. | Robust, widely available. | Lower sensitivity compared to MS, potential for interference from other cellular components. |

| Fluoroprobes | Use of fluorescent molecules that change properties upon binding to the analyte. | High sensitivity, potential for use in cellular imaging. | Requires development of specific probes, potential for background fluorescence. |

Rational Design of Next-Generation Nucleoside Analogs Based on the this compound Scaffold

The structure of penciclovir and its active triphosphate form serves as a scaffold for the rational design of new, more potent antiviral agents. nih.govekb.eg The goal is to develop next-generation nucleoside analogs with improved properties, such as enhanced activity, a broader spectrum, better intracellular retention, or the ability to overcome resistance.

This rational design process often involves molecular docking studies to predict how modifications to the penciclovir structure will affect its interaction with viral polymerases or other target enzymes. nih.govswan.ac.uk Modifications can be made to the acyclic side chain or the guanine (B1146940) base. ekb.eg For example, prodrug strategies have been successfully employed to improve the oral bioavailability of penciclovir, leading to the development of famciclovir (B1672041). researchgate.net Future designs may focus on creating prodrugs of penciclovir monophosphate or triphosphate to bypass the initial phosphorylation steps that are often compromised in resistant viral strains. researchgate.net The synthesis of analogs with different sugar moieties or base modifications aims to create compounds that are either better substrates for viral activating enzymes or more potent inhibitors of viral polymerases. ekb.eg

Investigation of Stereoisomeric Forms of this compound

Penciclovir is a racemic mixture, meaning it consists of equal amounts of two enantiomers (stereoisomers) that are mirror images of each other, designated as (R) and (S). While the triphosphate of the parent compound shows antiviral activity, research has indicated that the different stereoisomeric forms can possess distinct biological activities.

It has been demonstrated that the (R)-enantiomer of this compound ((R)-PCV-TP) is a more potent inhibitor of the hepatitis B virus (HBV) DNA polymerase and the reverse transcriptase of human immunodeficiency virus type 1 (HIV-1) compared to the (S)-enantiomer. google.com This stereospecificity highlights the importance of evaluating the individual enantiomers of nucleoside analogs for their therapeutic potential. Future research in this area will likely involve the asymmetric synthesis of pure (R)- and (S)-enantiomers of penciclovir and its analogs to fully characterize their individual antiviral profiles and mechanisms of action. This could lead to the development of single-enantiomer drugs with improved efficacy and potentially reduced off-target effects.

Q & A

Q. What is the mechanism by which penciclovir triphosphate inhibits viral DNA polymerase?

this compound inhibits viral DNA polymerase by competitively binding to the enzyme's active site, displacing deoxyguanosine triphosphate (dGTP), the natural substrate. This competition reduces the incorporation of dGTP into viral DNA, slowing replication. Unlike acyclovir triphosphate, this compound does not terminate DNA chain elongation but instead limits processivity by forming unstable base pairing with cytosine .

Q. How does the phosphorylation of penciclovir differ between infected and uninfected cells?

In infected cells, viral thymidine kinase (TK) initiates phosphorylation of penciclovir to its monophosphate form, which is then further phosphorylated by cellular kinases to the active triphosphate. Uninfected cells lack viral TK, leading to negligible phosphorylation and minimal toxicity . This selectivity underpins penciclovir’s low host-cell toxicity.

Q. What experimental models are used to quantify this compound's antiviral activity in vitro?

Antiviral activity is typically assessed using plaque reduction, viral yield reduction, and viral DNA inhibition assays. EC50 values vary across cell lines (e.g., MRC-5, HEL, WISH) due to differences in host-cell metabolism and viral strain susceptibility. For HSV-1, EC50 ranges from 0.2 to 1.8 µg/ml depending on the assay .

Q. Why is this compound less effective in thymidine kinase-deficient viral strains?

Thymidine kinase-deficient strains cannot phosphorylate penciclovir to its active triphosphate form, rendering the drug ineffective. Resistance arises from mutations in viral TK or DNA polymerase genes, which reduce drug binding or enable dGTP competition .

Advanced Research Questions

Q. How do mutations in viral DNA polymerase confer resistance to this compound?

Resistance-associated mutations (e.g., V555I, V521L, L528M in HBV polymerase) reduce this compound’s binding affinity. Enzymatic assays show that V555I increases the inhibition constant (Ki) by 6.2-fold, while V521L and L528M increase Ki by >3-fold. These mutations alter the polymerase active site, impairing drug-target interactions .

Q. What methodological challenges arise when comparing intracellular this compound levels across in vitro and in vivo models?

Intracellular triphosphate concentrations depend on cell-type-specific kinase activity and drug uptake efficiency. Microdialysis studies in human skin reveal that extracellular penciclovir levels correlate with in vitro culture medium concentrations, but intracellular levels are influenced by phosphorylation kinetics and protein binding (<20%) . Optimizing models requires cell-specific calibration and parallel enzymatic assays.

Q. How does this compound’s prolonged intracellular half-life impact experimental design for antiviral efficacy studies?

this compound has a 10-fold longer half-life in HSV-infected cells compared to acyclovir triphosphate (15–20 hours vs. 1–2 hours). This allows for less frequent dosing in time-kill assays but necessitates longer washout periods to distinguish drug persistence from residual antiviral effects .

Q. What discrepancies exist between enzymatic and cell-based assays in evaluating this compound’s potency?

Enzymatic assays (e.g., polymerase inhibition) report lower Ki values than cell-based EC50 values due to differences in drug transport, phosphorylation efficiency, and intracellular dGTP pools. For example, this compound’s Ki for HSV polymerase is 0.04–0.1 µM, but EC50 in Vero cells is 12 µM, reflecting metabolic barriers .

Q. How do cross-resistance profiles inform combination therapy strategies with this compound?

HBV mutations conferring penciclovir resistance (e.g., V555I) retain sensitivity to adefovir (Ki <2.3-fold increase) but show moderate resistance to lamivudine (3.6-fold increase in Ki). This supports combining penciclovir with adefovir to delay resistance .

Q. What insights do molecular dynamics simulations provide into this compound’s interaction with viral polymerases?

Simulations of this compound binding to SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) reveal stable interactions with the template-product RNA complex, explaining its inhibitory activity (EC50 = 12 µM in Vero E6 cells). These models guide rational drug repurposing by identifying conserved binding motifs across viral polymerases .

Methodological Notes

- Assay Variability : EC50 values for penciclovir vary by cell line and assay type. For example, HSV-1 EC50 ranges from 0.2 µg/ml (WISH cells, plaque reduction) to 1.8 µg/ml (W138 cells) .

- Resistance Profiling : Use recombinant polymerases with site-directed mutations (e.g., V555I) in enzymatic assays to quantify Ki shifts .

- Pharmacokinetic Modeling : Measure intracellular triphosphate levels via LC-MS/MS in microdialysates to correlate with antiviral activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.